molecular formula C24H36O5 B12659111 Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate CAS No. 93777-21-0

Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate

Cat. No.: B12659111
CAS No.: 93777-21-0
M. Wt: 404.5 g/mol
InChI Key: AKATWDMRLRLIRX-UHFFFAOYSA-N
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Description

Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. The compound features a dodecyl chain attached to a phenoxy group, which is further connected to a 1,3-dioxobutyl moiety. This combination of functional groups makes it an interesting subject for study in fields such as chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate typically involves a multi-step process. One common method starts with the reaction of dodecyl alcohol with 4-hydroxybenzaldehyde to form dodecyl 4-hydroxybenzoate. This intermediate is then reacted with succinic anhydride to introduce the 1,3-dioxobutyl group, resulting in the formation of this compound. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like phosphoric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxobutyl group to hydroxyl groups.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecyl 4-carboxyphenoxyacetate, while reduction could produce dodecyl (4-hydroxybutyl)phenoxyacetate .

Scientific Research Applications

Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The dioxobutyl moiety may participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Dodecyl (4-hydroxyphenoxy)acetate
  • Dodecyl (4-methoxyphenoxy)acetate
  • Dodecyl (4-nitrophenoxy)acetate

Uniqueness

Compared to similar compounds, Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate stands out due to its unique combination of functional groups. The presence of the dioxobutyl moiety provides additional reactivity and potential for diverse applications. This makes it a valuable compound for research and industrial purposes .

Properties

CAS No.

93777-21-0

Molecular Formula

C24H36O5

Molecular Weight

404.5 g/mol

IUPAC Name

dodecyl 2-[4-(3-oxobutanoyl)phenoxy]acetate

InChI

InChI=1S/C24H36O5/c1-3-4-5-6-7-8-9-10-11-12-17-28-24(27)19-29-22-15-13-21(14-16-22)23(26)18-20(2)25/h13-16H,3-12,17-19H2,1-2H3

InChI Key

AKATWDMRLRLIRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)COC1=CC=C(C=C1)C(=O)CC(=O)C

Origin of Product

United States

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